molecular formula C18H20N6O2 B2979744 2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380190-53-2

2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2979744
CAS RN: 2380190-53-2
M. Wt: 352.398
InChI Key: XMGSHNSCZHUJIT-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a cyclopropyl group, a furan ring, a pyridazine ring, a piperazine ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and pyridazine rings, and oxygen in the furan and oxadiazole rings, could lead to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heteroatoms (nitrogen and oxygen) could make it reactive towards electrophiles. Additionally, the double bonds in the furan and pyridazine rings could potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the overall shape of the molecule, and the specific arrangement of atoms could influence properties like solubility, melting point, and stability .

Future Directions

Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have interesting biological properties worth exploring . Further studies could focus on synthesizing this compound, characterizing its properties, and testing its biological activity.

properties

IUPAC Name

2-cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-2-15(25-11-1)14-5-6-16(20-19-14)24-9-7-23(8-10-24)12-17-21-22-18(26-17)13-3-4-13/h1-2,5-6,11,13H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSHNSCZHUJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole

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